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Compound of Interest

Compound Name: Gabosine F

Cat. No.: B1247689 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the total synthesis

of (+)-Gabosine F, a member of the bioactive gabosine family of carbasugars. The synthetic

route commences from the readily available chiral building block, L-arabinose. The

methodology detailed herein is based on the first reported total synthesis by Shing et al., which

established the absolute configuration of (+)-Gabosine F.[1]

Gabosines are a class of naturally occurring cyclohexenone derivatives isolated from

Streptomyces species. They have garnered significant attention from the scientific community

due to their diverse and promising pharmacological activities, including antibiotic, anticancer,

and enzyme-inhibiting properties. This stereoselective synthesis provides a reliable pathway for

obtaining enantiomerically pure (+)-Gabosine F for further biological investigation and drug

development endeavors.

Synthetic Strategy Overview
The total synthesis of (+)-Gabosine F from L-arabinose is a 12-step process with a reported

overall yield of 23%.[1] The key transformation in this synthetic sequence is an intramolecular

nitrile oxide-alkene cycloaddition (INOC) reaction to construct the carbocyclic core of the

gabosine molecule. The stereochemistry of the final product is controlled by the chirality of the

starting material, L-arabinose.

The overall synthetic workflow can be visualized as follows:
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Caption: Synthetic workflow for (+)-Gabosine F from L-arabinose.

Quantitative Data Summary
The following table summarizes the quantitative data for each step of the synthesis, including

the starting materials, reagents, and yields.
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Step
Starting
Material

Key
Reagents/Con
ditions

Product Yield (%)

1 L-Arabinose

1. Acetone,

H₂SO₄2. NaIO₄,

RuCl₃·xH₂O

2,3-O-

Isopropylidene-L-

erythrose

85 (over 2 steps)

2

2,3-O-

Isopropylidene-L-

erythrose

(EtO)₂P(O)CH₂C

N, NaH

α,β-Unsaturated

nitrile
92

3
α,β-Unsaturated

nitrile
DIBAL-H

α,β-Unsaturated

aldehyde
95

4
α,β-Unsaturated

aldehyde

NH₂OH·HCl,

Pyridine
Oxime 98

5 Oxime
Chloramine-T,

SiO₂

Tricyclic

isoxazoline
85

6
Tricyclic

isoxazoline
Mo(CO)₆

β-Hydroxy

ketone
89

7
β-Hydroxy

ketone
Ac₂O, Pyridine Acetate 98

8 Acetate DBU Enone 91

9 Enone H₂, Pd/C Saturated ketone 95

10 Saturated ketone Ac₂O, H⁺ Diacetate 93

11 Diacetate K₂CO₃, MeOH Diol 96

12 Diol MnO₂ (+)-Gabosine F 90

Overall Yield ~23

Experimental Protocols
Detailed experimental protocols for the key steps in the total synthesis of (+)-Gabosine F are

provided below. Standard laboratory techniques for handling air- and moisture-sensitive
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reagents should be employed where necessary. Reactions should be monitored by thin-layer

chromatography (TLC) for completion.

Step 5: Intramolecular Nitrile Oxide-Alkene
Cycloaddition (INOC)
This key step constructs the carbocyclic ring system of Gabosine F.

Oxime Intermediate Chloramine-T
SiO₂

Nitrile Oxide
(in situ)

Intramolecular
[3+2] Cycloaddition Tricyclic Isoxazoline

Click to download full resolution via product page

Caption: Key intramolecular nitrile oxide-alkene cycloaddition step.

Protocol:

To a solution of the oxime (1.0 eq) in dichloromethane (0.1 M), add silica gel (2.0 g per gram

of oxime).

Add Chloramine-T trihydrate (1.5 eq) in one portion to the stirred suspension.

Stir the reaction mixture vigorously at room temperature and monitor by TLC.

Upon completion, filter the reaction mixture through a pad of Celite, washing with

dichloromethane.

Concentrate the filtrate under reduced pressure.

Purify the residue by flash column chromatography on silica gel (eluent: ethyl

acetate/hexanes gradient) to afford the tricyclic isoxazoline.

Step 6: Reductive Cleavage of the Isoxazoline Ring
This step unmasks the β-hydroxy ketone functionality.
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Protocol:

Dissolve the tricyclic isoxazoline (1.0 eq) in a mixture of acetonitrile and water (9:1, 0.05 M).

Add molybdenum hexacarbonyl (Mo(CO)₆, 1.5 eq) to the solution.

Heat the mixture to reflux and monitor the reaction by TLC.

Upon completion, cool the reaction mixture to room temperature and concentrate under

reduced pressure.

Purify the residue by flash column chromatography on silica gel (eluent: ethyl

acetate/hexanes gradient) to yield the β-hydroxy ketone.

Final Step (12): Oxidation to (+)-Gabosine F
The final step involves the oxidation of the secondary alcohol to the corresponding ketone.

Protocol:

To a solution of the diol (1.0 eq) in a suitable solvent such as dichloromethane or chloroform

(0.1 M), add activated manganese dioxide (MnO₂, 10 eq).

Stir the suspension at room temperature and monitor the reaction progress by TLC.

Upon completion, filter the reaction mixture through a pad of Celite, washing thoroughly with

the solvent.

Concentrate the filtrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel (eluent: ethyl

acetate/hexanes gradient) to obtain enantiomerically pure (+)-Gabosine F.

Conclusion
This application note provides a comprehensive guide for the total synthesis of (+)-Gabosine F
from L-arabinose. The detailed protocols and tabulated data offer valuable information for

researchers in synthetic chemistry and drug discovery who are interested in accessing this and
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other members of the gabosine family for further investigation. The successful execution of

this synthesis will provide a valuable source of this biologically active natural product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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